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Compound of Interest

Compound Name: Copper(II) sulfide

CAS No.: 19138-68-2

Cat. No.: B096310

Get Quote

Executive Summary
Copper(II) sulfide (Covellite, CuS) represents a unique anomaly in transition metal

chalcogenides. Unlike stoichiometric II-VI semiconductors (e.g., CdS, ZnS) that exhibit clean

band gaps, CuS occupies a complex "degenerate semiconductor" state. It simultaneously

displays metallic conductivity (

S cm

) due to a high density of free holes and semiconductor-like optical transitions in the visible
range.

For drug development professionals, this duality is the critical value proposition: the free

carriers enable Localized Surface Plasmon Resonance (LSPR) in the Near-Infrared (NIR)

window, making CuS a premier candidate for Photothermal Therapy (PTT) and photo-triggered

drug delivery systems.
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The Valency Paradox
To understand the electronic properties of CuS, one must first dismantle the nominal

oxidation state assignment. Crystallographic and spectroscopic data (XPS/NEXAFS) reveal
that CuS is a mixed-valence compound.

Structural Formula:

Lattice Structure: Hexagonal (

).[1][2][3]

Copper Sites: Occupies both tetrahedral (Cu1) and trigonal planar (Cu2) sites.[1]

Sulfur Sites: Exists as isolated sulfide ions (

) and disulfide dimers (

).

This mixed valency results in a valence band that is not fully filled. The

sites introduce holes into the valence band, pinning the Fermi level (

) inside the valence band. Consequently, bulk CuS behaves electronically as a metal (or
heavily doped p-type degenerate semiconductor).

Band Gap vs. Interband Transitions
A common point of confusion in literature is the reported "Band Gap" of CuS (ranging from 1.5

eV to 2.2 eV).

Electronic Gap: Technically 0 eV. The Density of States (DOS) at the Fermi level is non-zero

due to

hybridization.

Optical Gap: The values observed in UV-Vis spectroscopy (Tauc plots) represent interband

transitions from deep valence states to the conduction band, not a transition from the Fermi

edge.
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Property Bulk CuS
CuS Nanoparticles (<10
nm)

Electronic Behavior
Metallic / Degenerate

Semiconductor

Semiconductor (Quantum

Confinement)

Optical Band Gap (

)
~1.55 eV - 2.0 eV 2.10 eV - 2.45 eV

Conductivity Type p-type (Hole dominant) p-type

Charge Carrier Density

~

cm
Variable (Surface dependent)

Mechanism of Action: LSPR and Photothermal
Conversion
The high density of free holes in CuS drives a collective oscillation of carriers when excited by

NIR light (800–1100 nm). This is the Localized Surface Plasmon Resonance (LSPR). Unlike

gold nanorods which require specific aspect ratios to tune LSPR, CuS possesses intrinsic NIR

absorption due to its crystal defects and copper vacancies (

).

Diagram 1: Electronic Excitation & PTT Mechanism
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Caption: The photothermal transduction pathway in CuS, driven by free-hole oscillations

(LSPR) rather than band-gap excitation.

Experimental Protocol: Hydrothermal Synthesis of
CuS Nanoparticles
This protocol yields uniform CuS nanospheres (~50 nm) suitable for biomedical applications. It

avoids toxic organic solvents, ensuring higher biocompatibility.

Reagents
Precursor A: Copper(II) Chloride Dihydrate (

) - 2 mmol[4]

Precursor B: Thiourea (

) - 4 mmol (Excess sulfur source ensures CuS phase over

)

Surfactant: Polyvinylpyrrolidone (PVP, MW 40k) or Citrate - 0.5 g (Stabilizer)

Solvent: Deionized (DI) Water - 60 mL

Step-by-Step Methodology
Dissolution: Dissolve 2 mmol

and 0.5g PVP in 30 mL DI water. Stir magnetically at 500 RPM for 15 mins until a clear blue
solution forms.

Complexation: Dissolve 4 mmol Thiourea in 30 mL DI water. Add dropwise to the copper

solution. The solution will turn turbid/greenish as Cu-Thiourea complexes form.

Hydrothermal Treatment:

Transfer the mixture to a 100 mL Teflon-lined stainless steel autoclave.

Seal and heat to 180°C for 12 hours.
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Note: Temperature controls crystallinity; 180°C favors the hexagonal Covellite phase.

Purification (Critical for biological use):

Allow autoclave to cool naturally to room temperature.[5]

Centrifuge the black precipitate at 8,000 RPM for 10 mins.

Wash pellet 3x with DI water and 2x with Ethanol to remove unreacted thiourea and

excess surfactant.

Drying: Vacuum dry at 60°C for 6 hours.

Diagram 2: Synthesis Workflow
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Caption: Hydrothermal synthesis workflow for producing phase-pure Covellite CuS

nanoparticles.

Characterization Checklist (Self-Validation)
To ensure the synthesized material is valid for experimental use, it must meet these criteria:
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Technique Expected Result Validation Logic

XRD
Peaks at

= 29.3°, 31.8°, 47.9°

Matches Hexagonal CuS

(JCPDS 06-0464). Absence of

peaks at 46° rules out

impurities.

UV-Vis-NIR
Strong absorption tail > 800

nm

Confirms LSPR presence (free

holes). If flat > 800 nm, the

material is not

conductive/metallic.

XPS

Cu 2p peaks at 932.2 eV (

) and 933.5 eV (

)

Confirms mixed valence state

essential for p-type

conductivity.
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Drug Delivery Integration
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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